![molecular formula C18H30N2O5S B2973723 Methyl 4-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1797242-76-2](/img/structure/B2973723.png)

Methyl 4-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)methyl)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

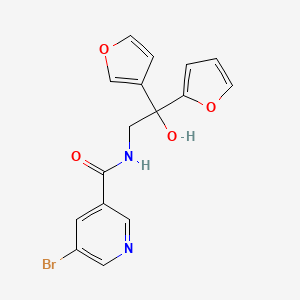

“Methyl 4-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)methyl)piperidine-1-carboxylate” is a complex organic compound. It contains a 7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl group, which is a derivative of 7-oxabicyclo[2.2.1]heptane . This group is attached to a methanesulfonamido group, which is further attached to a methyl piperidine-1-carboxylate group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a bicyclic heptane ring structure that is substituted with dimethyl and oxo groups . This structure is further modified with a methanesulfonamido group and a methyl piperidine-1-carboxylate group .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the oxo group and the methanesulfonamido group could potentially make this compound reactive towards nucleophiles .Physical And Chemical Properties Analysis

This compound has a molecular weight of 246.323 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 382.9±15.0 °C at 760 mmHg, and a flash point of 185.4±20.4 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .科学的研究の応用

Analytical Method Development

A study by Kline, Kusma, and Matuszewski (1999) introduced a sensitive and selective method for determining a non-peptide oxytocin receptor antagonist in human plasma. The method involves liquid-liquid extraction followed by automated pre-column chemical derivatization and high-performance liquid chromatography with fluorescence detection, highlighting its potential for precise and accurate analytical applications in pharmacokinetics and drug metabolism studies (Kline, Kusma, & Matuszewski, 1999).

Chemical Synthesis and Structural Analysis

Research by Abou‐Hadeed and Hansen (1997) developed a 'One‐Pot' Anellation Method transforming Heptalene‐4,5‐dicarboxylates into Benzo[a]heptalenes. This synthesis process underscores the compound's utility in constructing complex chemical structures, potentially applicable in material science and organic chemistry (Abou‐Hadeed & Hansen, 1997).

Receptor Agonist Research

Hu et al. (2001) explored novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3) agonists, indicating the compound's relevance in studying receptor-mediated biological processes and potential therapeutic applications for metabolic diseases (Hu et al., 2001).

Enzymatic Metabolism Investigation

A study on the oxidative metabolism of a novel antidepressant, Lu AA21004, by Hvenegaard et al. (2012), identified the enzymes involved in its metabolism. This research provides insights into drug metabolism and the role of cytochrome P450 enzymes, which is crucial for drug development and safety evaluation (Hvenegaard et al., 2012).

Crystal Structure and Hydrogen Bonding

Smith, Wermuth, and Sagatys (2011) analyzed the hydrogen bonding in proton-transfer compounds of 5-sulfosalicylic acid with a series of aliphatic nitrogen Lewis bases, including piperazine. Understanding such molecular interactions can inform the design of new compounds with desired properties (Smith, Wermuth, & Sagatys, 2011).

Safety and Hazards

将来の方向性

The future directions for research on this compound could include further investigation into its synthesis, reactivity, and potential biological activity. This could involve the development of new synthetic methods, studies of its reactivity under various conditions, and testing of its activity against various biological targets .

特性

IUPAC Name |

methyl 4-[[(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methylsulfonylamino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O5S/c1-17(2)14-4-7-18(17,15(21)10-14)12-26(23,24)19-11-13-5-8-20(9-6-13)16(22)25-3/h13-14,19H,4-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYCIZPEIOJNBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC3CCN(CC3)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[(4-Chlorobenzyl)sulfinyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine](/img/structure/B2973640.png)

![3-[(2,6-dichlorobenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2973642.png)

![2-[(E)-4-(Dimethylamino)but-2-enoyl]-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one](/img/structure/B2973644.png)

![3-chloro-4-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide](/img/structure/B2973647.png)

![6-chloro-4-(methylsulfonyl)-N'-[(4-nitrophenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2973654.png)

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2973655.png)

![N-(4-fluorophenyl)-1-methyl-2-[(2-methylphenyl)methylsulfanyl]-6-oxopyrimidine-5-carboxamide](/img/structure/B2973656.png)

![N-(2,4-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2973659.png)